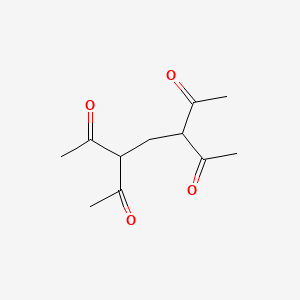

3,5-Diacetylheptane-2,6-dione

Description

Historical Evolution of β-Diketone Chemistry and Derivatives

The study of β-diketones has a rich history spanning over a century, with these compounds being recognized as some of the most popular oxygen-based ligands in coordination chemistry, particularly for d- and f-block elements. researchgate.net Their ability to exist in a keto-enol tautomeric equilibrium is a key feature that has been a subject of study for many years. researchgate.netwikipedia.org This tautomerism, where the compound can exist as both a ketone and an enol form, is crucial to its reactivity and coordination properties. researchgate.net The development of various synthetic routes, such as the Claisen condensation, has made a wide array of β-diketone derivatives accessible for research. ijpras.comnih.gov Over the years, the focus has expanded from simple β-diketones to more complex poly-β-diketone systems, which offer multiple binding sites for metal ions. researchgate.netepa.gov

Significance of Multifunctional Carbonyl Compounds in Synthetic Design

Multifunctional carbonyl compounds, including poly-β-diketones, are of immense importance in synthetic organic chemistry. iitk.ac.innumberanalytics.com The carbonyl group is one of the most significant functional groups, and its presence in multiple forms within a molecule allows for a diverse range of chemical transformations. iitk.ac.innumberanalytics.com These compounds serve as versatile precursors for the synthesis of various heterocyclic compounds and can be used to construct complex molecular frameworks. The reactivity of the carbonyl group, particularly its susceptibility to nucleophilic attack, is a cornerstone of organic synthesis. nih.govacs.org In poly-β-diketones, the interplay between the multiple carbonyl groups leads to unique reactivity and allows for the design of sophisticated supramolecular structures. researchgate.net

Overview of Research Trajectories for Poly-β-Diketones

Current research on poly-β-diketones is exploring several exciting avenues. A major focus is on their use as ligands to create supramolecular metalloclusters and coordination polymers. researchgate.net The ability of poly-β-diketones to bridge multiple metal centers allows for the construction of intricate architectures, including linear arrays, macrocycles, and cages. researchgate.net Another significant research direction is the incorporation of β-diketone units into polymer chains to enhance their properties, such as color stability and electron transport. oup.com Furthermore, the unique reactivity of these systems is being harnessed for applications in catalysis and materials science. researchgate.netijpras.com The development of novel synthetic methodologies to access more complex and functionalized poly-β-diketones continues to be an active area of investigation. nih.govnih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4110-55-8 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

3,5-diacetylheptane-2,6-dione |

InChI |

InChI=1S/C11H16O4/c1-6(12)10(7(2)13)5-11(8(3)14)9(4)15/h10-11H,5H2,1-4H3 |

InChI Key |

BIEXTAWBPTXBEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC(C(=O)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diacetylheptane 2,6 Dione

Condensation Reactions with Acetylacetone (B45752) Precursors

The synthesis of 3,5-diacetylheptane-2,6-dione can be achieved through condensation reactions involving acetylacetone. These reactions capitalize on the acidity of the α-hydrogens of acetylacetone, facilitating the formation of new carbon-carbon bonds.

Formaldehyde-Mediated Condensation Pathways

The reaction between acetylacetone and formaldehyde (B43269) is a primary route for the synthesis of this compound. This transformation is not a simple one-step reaction but rather a tandem sequence of a Knoevenagel condensation followed by a Michael addition. rsc.org

Initially, one molecule of acetylacetone undergoes a Knoevenagel condensation with formaldehyde. This reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the acetylacetone to form a nucleophilic enolate. psiberg.comthermofisher.com The enolate then attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of an α,β-unsaturated dicarbonyl intermediate, 3-acetyl-3-buten-2-one.

In the second stage of the sequence, a second molecule of acetylacetone acts as a Michael donor. Its enolate undergoes a conjugate addition to the electron-deficient double bond of the 3-acetyl-3-buten-2-one intermediate. This step forms the seven-carbon backbone of the target molecule, yielding this compound.

2 CH₃C(O)CH₂C(O)CH₃ + CH₂O → CH₃C(O)CH(C(O)CH₃)CH₂CH(C(O)CH₃)C(O)CH₃ + H₂O

Interestingly, this type of reaction for synthesizing tetraketones has been shown to proceed efficiently in water as a solvent, even without the need for a catalyst, highlighting a green chemistry approach. rsc.org In such cases, water is believed to facilitate the reaction through hydrogen bonding. rsc.org

Exploration of Alternative Aldehyde Reactants

While formaldehyde is the simplest aldehyde for creating the methylene (B1212753) bridge in this compound, other aldehydes can also be employed. The use of different aldehydes in Knoevenagel-type condensations with acetylacetone is well-documented. researchgate.netccspublishing.org.cn When a substituted aldehyde (R-CHO) is used, the initial Knoevenagel condensation product is an alkylidene- or arylidene-acetylacetone.

A subsequent Michael addition of a second equivalent of acetylacetone would then lead to a substituted heptane-2,6-dione derivative. For instance, the reaction with benzaldehyde (B42025) would theoretically yield 3,5-diacetyl-4-phenylheptane-2,6-dione. The success of these mixed aldol (B89426) reactions often depends on the relative reactivity of the aldehyde and the conditions used. libretexts.org

Mechanistic Considerations in Condensation Reactions

The mechanism of the condensation reaction to form this compound involves several key steps.

Base-Catalyzed Mechanism: In a base-catalyzed pathway, the first step is the deprotonation of the α-carbon of acetylacetone by a base (e.g., hydroxide, alkoxide, or an amine) to form a resonance-stabilized enolate. youtube.com This enolate is a potent nucleophile. youtube.com

The enolate then attacks the carbonyl carbon of formaldehyde in a nucleophilic addition reaction. The resulting alkoxide intermediate is protonated, often by a solvent molecule or a protonated catalyst, to form a β-hydroxy dicarbonyl compound. This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated Knoevenagel product. libretexts.org

The final step is the Michael addition of a second enolate of acetylacetone to the conjugated system of the Knoevenagel product. This 1,4-conjugate addition is a thermodynamically favorable process that results in the formation of the tetraketone. researchgate.net

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. The first step is the acid-catalyzed tautomerization of acetylacetone to its enol form. masterorganicchemistry.com The carbonyl oxygen of formaldehyde is protonated by the acid catalyst, which significantly increases its electrophilicity. youtube.com

The nucleophilic enol of acetylacetone then attacks the protonated carbonyl of formaldehyde. Subsequent deprotonation yields the β-hydroxy dicarbonyl intermediate, which, under acidic conditions, is readily dehydrated to the α,β-unsaturated product. youtube.com

Finally, the enol of a second molecule of acetylacetone adds to the protonated α,β-unsaturated intermediate in a conjugate addition fashion, leading to the final product after deprotonation.

Catalytic Approaches in Multicomponent Synthesis

The synthesis of this compound and related tetraketones can be significantly influenced by the choice of catalyst. Catalysts can improve reaction rates, yields, and selectivity.

Metal-Catalyzed Methylene Bridging Reactions

While not extensively documented specifically for this compound, metal catalysts are known to promote similar condensation reactions. Lewis acidic metal salts can activate the aldehyde carbonyl group towards nucleophilic attack. For instance, indium trichloride (B1173362) (InCl₃) has been shown to be an effective catalyst for the Knoevenagel condensation of acetylacetone with various aldehydes, affording aryl- or alkylideneacetylacetones in good yields at room temperature. ccspublishing.org.cn

Zirconium(IV) catalysts have been employed in the synthesis of 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds like acetylacetone. nih.gov Although the final product is a heterocycle, the initial steps involve condensation between the dicarbonyl compound and the aldehyde, suggesting the potential applicability of such catalysts in forming the backbone of our target molecule.

The following table summarizes some catalyst systems used in related Knoevenagel condensations of acetylacetone:

| Catalyst System | Aldehyde | Solvent | Conditions | Product Type | Reference |

| Indium Trichloride (InCl₃) | Various aromatic and aliphatic aldehydes | Acetonitrile | Room Temperature | Aryl- or alkylideneacetylacetones | ccspublishing.org.cn |

| Piperidine / Acetic Acid | Substituted aromatic aldehydes | - | - | 3-arylydene-2,4-pentanediones | researchgate.net |

| Diethylamine | Formaldehyde | - | - | Bis-adduct | thermofisher.com |

| None (Water) | Various aldehydes | Water | - | Tetraketones | rsc.org |

Evaluation of Catalyst Systems for Selective Product Formation

The selectivity of the reaction to yield this compound over other potential byproducts is a critical aspect. The choice of catalyst plays a pivotal role in directing the reaction pathway.

In the formaldehyde-mediated synthesis, a key challenge is to control the reaction to favor the tandem Knoevenagel-Michael product rather than simple Knoevenagel products or polymers. Weak bases like primary or secondary amines are often preferred for Knoevenagel condensations as they are basic enough to generate the enolate of the active methylene compound but not so strong as to cause self-condensation of the aldehyde. wikipedia.org

For the synthesis of related tetraketones from cyclic 1,3-diketones and various aldehydes, it has been demonstrated that the reaction can proceed in water without any catalyst, affording high yields of the desired products. rsc.org This "on-water" catalysis is attributed to the unique properties of water at the interface with organic reactants, which can enhance reaction rates and selectivity through hydrogen bonding interactions.

The use of organocatalysts, such as the Jørgensen-Hayashi catalyst, has been effective in asymmetric Michael additions involving α,β-unsaturated aldehydes, leading to δ-keto aldehydes with high enantioselectivity. organic-chemistry.org While the direct application to the synthesis of this compound is not reported, it points towards the potential of using chiral catalysts to control the stereochemistry of substituted analogs.

Ultimately, the optimal catalyst system depends on the specific reactants and desired outcome. For the synthesis of the parent this compound, a mild base or even catalyst-free conditions in water appear to be promising approaches for selective formation.

Optimization of Synthetic Yields and Selectivity

The efficient synthesis of this compound, a tetraketone, hinges on the careful optimization of reaction parameters to maximize product yield and ensure high selectivity. A known method for its preparation involves the reaction of pentane-2,4-dione (acetylacetone) with formaldehyde researchgate.net. The optimization process involves a detailed study of solvent effects, precursor stoichiometry, and the development of effective isolation techniques.

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in the synthesis of carbonyl compounds as it can significantly influence reaction rates, equilibria, and product distribution. While specific studies detailing solvent effects on the synthesis of this compound are not extensively documented, the principles can be understood from related condensation reactions involving its precursor, acetylacetone.

For instance, studies on the condensation of acetylacetone with other reactants demonstrate a strong solvent dependency. In the condensation reaction of acetylacetone with aniline, polar protic solvents like methanol (B129727) and ethanol (B145695) have been shown to produce significantly higher yields compared to non-polar or aprotic polar solvents researchgate.net. Methanol, in particular, was identified as the optimal solvent for this specific transformation, yielding a near-quantitative conversion researchgate.net. This is often attributed to the ability of protic solvents to stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy of the reaction.

The data below, from a study on the condensation of acetylacetone with aniline, illustrates the profound impact a solvent can have on product yield. While this data is not for the direct synthesis of this compound, it provides a clear example of the solvent effects that must be considered in optimizing such condensation reactions.

Table 1: Effect of Different Solvents on the Yield of a Condensation Reaction Involving Acetylacetone researchgate.net

| Solvent | Yield (%) |

|---|---|

| Methanol | 98 |

| Ethanol | 87 |

| Toluene | 70 |

| Benzene | 76 |

| Chloroform | 54 |

Stoichiometric Control in Precursor Ratios

The ratio of reactants is a fundamental parameter in controlling the outcome of a chemical synthesis, dictating both yield and selectivity. In the synthesis of this compound from pentane-2,4-dione and formaldehyde, the stoichiometry is crucial. The reaction involves the condensation of two molecules of acetylacetone with one molecule of formaldehyde.

Research has indicated that a molar ratio of approximately 2.16:1 of pentane-2,4-dione to formaldehyde is utilized for the synthesis researchgate.net. Precise control of this ratio is essential to favor the formation of the desired tetraketone. An excess of either reactant can lead to the formation of undesired byproducts. For example, when an excess of formaldehyde is used in the reaction, a different product, 1,1',1''-[(5R,6R)-6-hydroxy-6-methyltetrahydro-2H-pyran-3,3,5-triyl]triethanone, is formed, highlighting the importance of stoichiometric control for reaction selectivity researchgate.net. Therefore, maintaining the optimal precursor ratio is a key strategy to maximize the yield of this compound while minimizing competing side reactions.

Isolation and Purification Methodologies

Effective isolation and purification are critical final steps in obtaining a compound of high purity. For this compound, which exists as a solid, crystallization is a primary method of purification researchgate.net. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution.

For related carbonyl compounds like acetylacetone itself, purification often involves fractional distillation orgsyn.org. However, for solid derivatives, a multi-step purification process is common. This can include:

Extraction: After the reaction is complete, the product may be extracted from the reaction mixture into an organic solvent. This is often followed by washing the organic layer with water or brine to remove water-soluble impurities and salts chemicalbook.com.

Drying: The organic extract is dried over an anhydrous agent like sodium sulfate (B86663) to remove residual water orgsyn.org.

Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude solid product chemicalbook.com.

Recrystallization/Chromatography: The crude solid is then purified. Recrystallization is effective for crystalline solids. Alternatively, column chromatography on a solid support like silica (B1680970) gel can be used to separate the target compound from byproducts based on differences in polarity chemicalbook.commdpi.com. The final pure product is typically characterized by analytical techniques such as X-ray crystallography to confirm its structure researchgate.net.

Challenges in the Controlled Synthesis of Polyketones

While the term "polyketone" often refers to high molecular weight polymers, the synthesis of smaller molecules containing multiple ketone functionalities, such as the tetraketone this compound, presents its own set of challenges. These are distinct from the challenges of polymerization but are significant in ensuring the controlled and selective synthesis of the target molecule.

A primary challenge is preventing side reactions and the formation of undesired byproducts rsc.orgwikipedia.org. The synthesis of this compound involves a tandem Knoevenagel condensation followed by a Michael addition. Such multi-component reactions can be difficult to control, as the reactive intermediates can participate in several competing reaction pathways researchgate.net.

Key challenges include:

Controlling Stoichiometry: As discussed previously, using an incorrect ratio of reactants can lead to different products entirely. The reaction of pentane-2,4-dione with excess formaldehyde leads to a complex pyran derivative instead of the desired tetraketone, demonstrating a significant loss of selectivity researchgate.net.

Preventing Self-Condensation: The starting material, acetylacetone, is itself susceptible to self-condensation under certain basic or acidic conditions, which can reduce the yield of the intended product wikipedia.orgumanitoba.ca.

Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. Weak bases are often used to catalyze Knoevenagel-type reactions thermofisher.com. However, the conditions must be mild enough to prevent side reactions like self-condensation or the formation of complex mixtures that are difficult to separate.

Product Isolation: The purification of the final product from a mixture of starting materials, catalysts, and various byproducts can be complex, often requiring multiple chromatographic and crystallization steps to achieve high purity.

Overcoming these challenges requires a deep understanding of the reaction mechanism and meticulous control over the reaction environment to guide the transformation toward the desired tetraketone product.

Structural Characterization and Tautomeric Equilibrium Investigations

Influence of Environmental Factors on Tautomeric Equilibria

The tautomeric equilibrium of β,δ-triketones, such as 3,5-diacetylheptane-2,6-dione, is not static but is dynamically influenced by a variety of environmental factors. The relative stability of the keto and enol forms can be shifted by changes in the surrounding medium, including the polarity of the solvent, the temperature of the system, and the ambient pH. These factors alter the intricate balance of intra- and intermolecular forces that govern which tautomeric form predominates.

The position of the tautomeric equilibrium is a consequence of the subtle interplay between the inherent stability of the individual tautomers and their interactions with the solvent molecules. In the case of this compound, which can exist in a fully keto form or various enol and di-enol forms, these environmental influences are critical in determining the compound's structure in solution. While the solid state of this compound has been observed to be the keto form, in solution, a dynamic equilibrium between keto and enol tautomers is present, as evidenced by spectroscopic studies in solvents like chloroform.

The study of these equilibria is often carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. rsc.orgresearchgate.net NMR spectroscopy is particularly powerful as it allows for the direct observation and quantification of the different tautomeric forms present in a sample, as the keto and enol forms give rise to distinct signals. youtube.comasu.edu

Influence of Solvent Polarity:

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, for β-dicarbonyl compounds, a shift towards the keto form is observed with increasing solvent polarity. asu.edu This is often attributed to the greater polarity of the keto tautomer, which is more effectively stabilized by polar solvent molecules through dipole-dipole interactions. Conversely, non-polar solvents tend to favor the enol form, which can be stabilized by strong intramolecular hydrogen bonds, forming a pseudo-aromatic ring structure.

For this compound, it is expected that in non-polar solvents such as hexane (B92381) or carbon tetrachloride, the enol form would be significantly populated due to the stability conferred by intramolecular hydrogen bonding. In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the equilibrium would likely shift to favor the keto form, as the solvent molecules can effectively solvate the carbonyl groups. In polar protic solvents, such as water or ethanol (B145695), the situation is more complex, as the solvent can act as both a hydrogen bond donor and acceptor, potentially disrupting the intramolecular hydrogen bonds of the enol form and thus favoring the keto form. researchgate.net

To illustrate the expected trend, the following table provides a hypothetical distribution of tautomeric forms of this compound in solvents of varying polarity, based on established principles for β-dicarbonyl compounds.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Hypothetical % Enol Form |

| n-Hexane | 1.88 | Enol | > 90% |

| Chloroform | 4.81 | Enol | ~ 70-80% |

| Acetone | 20.7 | Keto | ~ 30-40% |

| Acetonitrile | 37.5 | Keto | ~ 20-30% |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | < 10% |

| Water | 80.1 | Keto | < 5% |

Influence of Temperature:

Temperature is another critical parameter that can influence the tautomeric equilibrium. The effect of temperature is governed by the thermodynamic parameters of the equilibrium, namely the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization. The relationship between the equilibrium constant (K) and temperature is described by the van't Hoff equation. youtube.com

For many β-dicarbonyl compounds, the enolization process is exothermic, meaning the enol form is favored at lower temperatures. However, in some cases, particularly where steric hindrance is a factor, the process can be endothermic, with the enol form being favored at higher temperatures. Variable temperature NMR studies are the primary method for determining these thermodynamic parameters. researchgate.net By measuring the equilibrium constant at different temperatures, a van't Hoff plot (ln(K) vs. 1/T) can be constructed, from which the enthalpy and entropy of the reaction can be derived. youtube.com

For this compound, it is anticipated that an increase in temperature would likely favor the keto form, assuming the enolization is an exothermic process driven by the formation of stable intramolecular hydrogen bonds.

The following table illustrates a hypothetical temperature dependence for the tautomeric equilibrium of this compound in a given solvent.

| Temperature (°C) | Hypothetical Equilibrium Constant (K = [Enol]/[Keto]) | Hypothetical % Enol Form |

| 0 | 4.0 | 80% |

| 25 | 2.33 | 70% |

| 50 | 1.5 | 60% |

| 75 | 1.0 | 50% |

| 100 | 0.67 | 40% |

Influence of pH:

The pH of the medium can significantly impact the tautomeric equilibrium, especially in aqueous or partially aqueous solutions. The acidity of the α-protons in the keto form and the enolic protons can lead to deprotonation under basic conditions, forming an enolate ion. This enolate is a common intermediate in the interconversion of keto and enol forms.

Under acidic conditions, the rate of interconversion can be catalyzed by the protonation of one of the carbonyl oxygens, which facilitates the formation of the enol form. The pKa values of both the keto and enol tautomers are crucial in understanding the pH-dependent behavior. researchgate.net In general, for β-dicarbonyl compounds, the enol form is more acidic than the keto form.

At a pH below the pKa of the compound, the neutral keto and enol forms will be the predominant species in equilibrium. As the pH approaches the pKa, the concentration of the enolate ion will increase. In strongly basic solutions, the enolate ion will be the major species present. The formation of the enolate can effectively pull the equilibrium from the keto form.

The expected influence of pH on the tautomeric equilibrium of this compound in an aqueous environment is summarized in the table below.

| pH Range | Expected Predominant Species | Comments |

| < 4 (Acidic) | Keto/Enol Mixture | Equilibrium position depends on other factors like temperature. Acid catalysis may increase the rate of interconversion. |

| 4 - 8 (Near Neutral) | Keto/Enol Mixture | The ratio of keto to enol is primarily governed by the inherent stability and solvent interactions. |

| > 8 (Basic) | Enolate Ion | Deprotonation to form the resonance-stabilized enolate ion becomes significant and is the dominant species at high pH. |

It is important to note that the data presented in the tables are illustrative and based on the well-established behavior of analogous β-dicarbonyl and β,δ-triketone compounds. Specific experimental determination for this compound would be necessary to obtain precise quantitative values.

Coordination Chemistry: 3,5 Diacetylheptane 2,6 Dione As a Ligand

Fundamental Principles of β-Diketone Ligand Systems

Chelating O,O-Donor Characteristics

β-Diketones, including 3,5-diacetylheptane-2,6-dione, are a significant class of compounds in coordination chemistry, primarily due to their ability to act as effective chelating agents. researchgate.net The key to their coordinating capability lies in the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement facilitates keto-enol tautomerism, where the enol form is particularly stable due to the formation of a conjugated system and an intramolecular hydrogen bond. icm.edu.pl

Upon deprotonation of the enolic hydroxyl group, a β-diketonate anion is formed. This anion functions as a bidentate O,O-donor ligand, meaning it binds to a metal ion through both oxygen atoms. researchgate.net This chelation results in the formation of a stable metal complex. The two oxygen atoms in the β-diketonate structure provide a strong coordination site for a wide variety of metal ions. alfachemic.com The negative charge on the deprotonated ligand allows for the formation of neutral complexes, and the chelating nature of these bidentate O,O-donors contributes to their relatively low lability. orientjchem.org

Formation of Six-Membered Chelate Rings

A defining characteristic of β-diketone ligands in coordination chemistry is their formation of highly stable six-membered chelate rings with metal ions. researchgate.net When the deprotonated β-diketone coordinates to a metal center through its two oxygen atoms, a cyclic structure is created. This ring structure is particularly stable due to favorable bond angles and minimal ring strain. The stability of these complexes is a direct result of the compound existing in its enol form. icm.edu.pl The resonance within the chelate ring further enhances its stability. This robust ring formation is a fundamental reason why β-diketones are such prevalent and versatile ligands in the synthesis of metal complexes.

Synthesis and Characterization of Metal Complexes

The tetraketone this compound, a derivative of pentane-2,4-dione (acetylacetone), serves as a versatile ligand for the construction of polynuclear metal complexes. researchgate.net Its structure allows for the coordination of multiple metal ions, leading to a diverse range of complex architectures.

Coordination with Transition Metal Ions (e.g., Cu(II), Mn(II), Fe(II), Co(II), Cd(II), Zn(II))

Transition metals, with their partially filled d-orbitals, readily form complexes with β-diketonate ligands. orientjchem.org The interaction between the metal ion and the ligand can lead to the formation of mononuclear or polynuclear complexes. For instance, with some transition metals like Ni(II) and Cu(II), tris(β-diketones) have been shown to form both mononuclear and polynuclear species. researchgate.net The stability of these complexes is influenced by the degree of deprotonation of the ligand, indicating that all available chelate groups can participate in coordination. researchgate.net

The synthesis of these complexes typically involves the reaction of the β-diketone with a metal salt in an appropriate solvent. The specific properties and structures of the resulting complexes are dependent on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Synthetic Routes to Homo- and Heteroleptic Transition Metal Complexes

The synthesis of metal complexes with β-diketone ligands can result in either homoleptic or heteroleptic structures. Homoleptic complexes are those in which all the ligands attached to the central metal ion are identical. In the context of this compound, a homoleptic complex would involve the metal ion being coordinated solely to this tetraketone ligand.

Heteroleptic complexes, on the other hand, contain more than one type of ligand coordinated to the central metal ion. The synthesis of such complexes can be achieved through various methods. One common approach is the co-crystallization of different metal β-diketonates. nih.gov For example, heterometallic complexes have been formed from two different β-diketonates containing different metal ions. nih.gov Another route to heteroleptic complexes involves the reaction of a pre-formed metal β-diketonate complex with a different ligand, leading to substitution or addition reactions. The choice of synthetic route allows for the tuning of the properties of the final complex.

Investigation of Coordination Geometries and Oxidation States

The coordination geometry and oxidation state of the central metal ion in β-diketonate complexes are crucial factors that determine their physical and chemical properties. These aspects are typically investigated using a combination of spectroscopic techniques and X-ray crystallography.

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. For example, the electronic spectrum of a Co(III) complex can display characteristic bands that are indicative of a low-spin octahedral geometry. orientjchem.org Similarly, the magnetic properties of a complex can reveal the oxidation state and spin state of the metal ion. A Co(III) complex, being a d6 ion in a low-spin configuration, is expected to be diamagnetic. orientjchem.org

Coordination with Lanthanide Ions (e.g., Eu(III), Gd(III), Tb(III))

The coordination of lanthanide ions with β-diketonate ligands is a widely studied area due to the resulting complexes' applications in luminescence, magnetic resonance imaging, and catalysis. The general principles governing these interactions are well-established.

Design and Synthesis of Lanthanide-β-Diketone Chelates

The synthesis of lanthanide(III) β-diketonate chelates typically involves the reaction of a lanthanide salt (e.g., chloride, nitrate, or triflate) with the β-diketone ligand in a suitable solvent, often in the presence of a base to deprotonate the ligand. The deprotonated β-diketone then acts as a bidentate chelating agent, coordinating to the lanthanide ion through its two oxygen atoms.

While no specific synthetic procedures for lanthanide complexes of this compound are detailed in the literature, a general approach would likely follow this established methodology. The choice of solvent and base can influence the final product's structure and composition.

Factors Influencing Coordination Number and Stereochemistry in Lanthanide Systems

The coordination number and stereochemistry of lanthanide complexes are influenced by several factors:

Ionic Radius of the Lanthanide Ion: The ionic radius decreases across the lanthanide series (the "lanthanide contraction"). This can lead to changes in coordination number and geometry for complexes of the same ligand with different lanthanide ions.

Ligand Steric Hindrance: The bulkiness of the substituents on the β-diketonate ligand plays a crucial role. Larger substituents can limit the number of ligands that can coordinate to the metal center, thus affecting the coordination number.

Without experimental data for this compound, one can only hypothesize that these general principles would apply to its lanthanide complexes.

Architectures of Coordination Compounds

The versatility of β-diketonate ligands allows for the formation of a wide array of coordination architectures, from simple mononuclear complexes to complex supramolecular assemblies.

Mononuclear and Dinuclear Complexes

Mononuclear Complexes: In many instances, three β-diketonate ligands coordinate to a single lanthanide ion to form a neutral complex of the type [Ln(β-diketonate)₃]. The coordination sphere can be further saturated by the coordination of solvent molecules or other neutral ligands.

Dinuclear Complexes: Dinuclear lanthanide complexes can be formed through the use of bridging ligands that contain two β-diketonate moieties. While this compound is a single molecule, it is conceivable that under specific reaction conditions, it could participate in the formation of dinuclear structures, potentially bridged by other ligands or through self-assembly. Research on other β-diketonates has shown the formation of dinuclear helicate structures.

Tetranuclear Architectures and Higher-Order Systems

The formation of tetranuclear and higher-order lanthanide clusters with β-diketonate ligands is an active area of research, driven by the interesting magnetic and luminescent properties of these systems. These complex structures are often achieved through the use of carefully designed bridging ligands or by controlling the hydrolysis of the lanthanide ions during the synthesis. The potential of this compound to form such polynuclear complexes has been suggested, but no specific examples have been reported. researchgate.net

Formation of Supramolecular Assemblies and Coordination Polymers

β-Diketonate complexes of lanthanides can serve as building blocks for the construction of supramolecular assemblies and coordination polymers. This is typically achieved by incorporating additional functional groups into the β-diketonate ligand that can participate in intermolecular interactions such as hydrogen bonding or π-π stacking, or by using ancillary bridging ligands. These extended structures are of interest for applications in materials science, such as in the development of porous materials or luminescent sensors. Again, the role of this compound in the formation of such assemblies remains unexplored in the scientific literature.

Despite a comprehensive search, information regarding the coordination chemistry of the specific compound "this compound" is exceptionally scarce in publicly available scientific literature. The synthesis of this compound, with the chemical formula C₁₁H₁₆O₄, has been reported from the reaction of pentane-2,4-dione (acetylacetone, acacH) and formaldehyde (B43269). lsu.edu In the solid state, it exists as the keto tautomer. lsu.edu However, its application as a ligand in creating heterometallic frameworks or detailed studies on the magnetic properties of its coordination compounds are not well-documented.

To provide a comprehensive overview based on the requested outline, this article will focus on the broader class of β-diketone ligands, which share the same functional group as this compound and are extensively used in the applications specified. The principles and findings discussed are therefore expected to be broadly applicable to the coordination chemistry of this compound, should such complexes be synthesized in the future.

Reactivity and Derivatization Pathways of 3,5 Diacetylheptane 2,6 Dione

Cyclization Reactions to Form Polycyclic Systems

The arrangement of the four carbonyl groups in 3,5-diacetylheptane-2,6-dione makes it an ideal precursor for intramolecular cyclization reactions, yielding bicyclic and tricyclic frameworks. These transformations are typically initiated by acid or base catalysis, promoting aldol-type condensations and subsequent dehydrations.

Dehydration Pathways to Bicyclo[3.3.1]nonane Derivatives

A significant pathway in the reactivity of this compound is its acid-catalyzed dehydration, which leads to the formation of bicyclo[3.3.1]nonane derivatives. This reaction proceeds through a double intramolecular aldol (B89426) condensation.

Detailed research has shown that the dehydration of this compound, which is the adduct formed from a 2:1 reaction of acetylacetone (B45752) and formaldehyde (B43269), yields a mixture of two isomeric bicyclic diketones. rsc.org The primary products are 4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione and 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione. rsc.org The formation of these products is a result of the two possible modes of intramolecular cyclization. The structures of these bicyclic ketones have been confirmed through the analysis of their nuclear magnetic resonance (NMR) spectra. rsc.org

When acetaldehyde (B116499) or benzaldehyde (B42025) are used in the initial synthesis instead of formaldehyde, the corresponding 9-methyl and 9-phenyl analogues of the bicyclo[3.3.1]nonane systems are obtained, respectively. rsc.org

Table 1: Bicyclo[3.3.1]nonane Derivatives from this compound and its Analogues

| Precursor Aldehyde | Resulting Bicyclo[3.3.1]nonane Derivatives | Reference |

| Formaldehyde | 4,8-Dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione | rsc.org |

| Formaldehyde | 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | rsc.org |

| Acetaldehyde | 9-Methyl-4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione | rsc.org |

| Benzaldehyde | 9-Phenyl-4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione | rsc.org |

Formation of Tricyclic Compounds

The bicyclic systems derived from this compound can be further elaborated to form more complex tricyclic compounds. Specifically, the reduction of the bicyclo[3.3.1]nona-3,6-diene-2,8-dione isomers has been shown to produce tricyclic derivatives. rsc.org

The reduction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione using mercuric chloride and magnesium in pyridine (B92270) leads to the formation of tricyclo[3.3.1.02,8]nona-4,6-diones. rsc.org This reaction demonstrates the potential to build upon the bicyclic scaffold to achieve even greater molecular complexity.

Scope and Limitations of Intramolecular Cyclization

The intramolecular cyclization of this compound provides a direct route to the bicyclo[3.3.1]nonane framework, a core structure present in numerous natural products and biologically active molecules. nih.gov The scope of this reaction is enhanced by the ability to introduce substituents at the 9-position by varying the aldehyde used in the initial synthesis of the tetraketone. rsc.org

However, a key limitation is the formation of a mixture of isomers in the initial cyclization, which may necessitate separation for specific applications. The regioselectivity of the cyclization is dependent on which of the enolizable ketones participates in the initial and subsequent ring-closing steps. While the formation of the bicyclo[3.3.1]nonane skeleton is well-established, the selective synthesis of a single isomer directly from this compound remains a challenge. Further research into directing groups and reaction conditions could potentially overcome this limitation.

Conversion to Nitrogen-Containing Heterocycles

The 1,3-dicarbonyl moieties within this compound are prime reaction sites for condensation with nitrogen-containing nucleophiles, leading to the formation of various heterocyclic systems.

Pyrazole (B372694) Synthesis via Hydrazine (B178648) Condensation

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. mdpi.com This reaction involves a double condensation followed by dehydration to form the aromatic pyrazole ring.

Given its structure, this compound is an excellent substrate for the synthesis of bis-pyrazole derivatives. The reaction with hydrazine would be expected to proceed at both 1,3-dicarbonyl units, leading to the formation of a molecule containing two pyrazole rings linked by a central methylene (B1212753) bridge. The general mechanism involves the initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration.

While the general synthesis of pyrazoles from 1,3-diketones is extensively documented, specific studies detailing the reaction with this compound are less common in the readily available literature. However, based on the established reactivity of 1,3-dicarbonyl compounds, the condensation with hydrazine hydrate (B1144303) or substituted hydrazines would predictably yield the corresponding bis-pyrazole. nih.govdergipark.org.tr The use of substituted hydrazines would allow for the introduction of various functionalities on the nitrogen atoms of the pyrazole rings.

Table 2: Expected Products from the Reaction of this compound with Hydrazines

| Hydrazine Reactant | Expected Product |

| Hydrazine (H₂NNH₂) | 1,1'-(Methylene)bis(3,5-dimethyl-1H-pyrazole) |

| Phenylhydrazine (PhNHNH₂) | 1,1'-(Methylene)bis(3,5-dimethyl-1-phenyl-1H-pyrazole) |

| Methylhydrazine (MeNHNH₂) | 1,1'-(Methylene)bis(1,3,5-trimethyl-1H-pyrazole) |

Exploration of Other Heterocyclic Annulation Reactions

Beyond pyrazole synthesis, the reactivity of this compound opens the door to the synthesis of other nitrogen-containing heterocycles. For instance, reaction with other binucleophiles could lead to different heterocyclic systems. While specific research on this compound in a wide range of heterocyclic annulations is not extensively reported, the known chemistry of 1,3-dicarbonyls suggests several possibilities.

For example, condensation with hydroxylamine (B1172632) would be expected to yield bis-isoxazoles. Similarly, reaction with urea (B33335) or thiourea (B124793) could potentially lead to the formation of pyrimidine (B1678525) or thiopyrimidine derivatives, although such reactions often require specific catalysts and conditions to favor cyclization over other potential side reactions. The exploration of these and other annulation reactions with this compound represents an area ripe for further investigation, with the potential to unlock novel and complex heterocyclic structures.

Oxidative Transformations and Radical Chemistry

The presence of multiple carbonyl groups and enolizable protons in this compound suggests its susceptibility to oxidative transformations. Such reactions could proceed via radical or ionic pathways, leading to a variety of functionalized products or cyclized derivatives.

Detailed studies specifically investigating the manganese(III)-based oxidation of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of other β-dicarbonyl compounds with manganese(III) acetate (B1210297) is well-established, providing a framework for predicting potential reaction pathways. Manganese(III) acetate is a known one-electron oxidant that can react with enolizable ketones to generate α-oxoalkyl radicals.

In a hypothetical reaction, the enol form of this compound would be expected to react with manganese(III) acetate. This would lead to the formation of a radical intermediate centered on one of the carbon atoms alpha to a carbonyl group. The fate of this radical would then depend on the reaction conditions and the presence of other reagents.

The selectivity of oxidative reactions involving this compound would be a critical aspect of its synthetic utility. With four carbonyl groups and multiple enolizable positions, the potential for forming a mixture of products is high. The selectivity of a manganese(III)-based oxidation would likely be influenced by several factors:

Thermodynamic vs. Kinetic Control: The choice of reaction conditions, such as temperature and reaction time, could favor the formation of either the thermodynamically or kinetically preferred product.

Stoichiometry of the Oxidant: The amount of manganese(III) acetate used could influence whether a single or multiple oxidation events occur on the molecule.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.

A plausible mechanistic pathway for a manganese(III)-based oxidation would involve the initial formation of the manganese(III) enolate. This would be followed by an intramolecular electron transfer to generate the α-oxoalkyl radical. Subsequent reactions of this radical could include intramolecular cyclization, if sterically feasible, or intermolecular reactions with other species in the reaction mixture. Without specific experimental data, the precise outcomes of such reactions remain speculative.

Strategic Functionalization for Advanced Molecular Building Blocks

The structure of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The 1,4-dicarbonyl-like relationship between the acetyl groups suggests its potential application in well-known cyclization reactions.

The strategic functionalization of this compound could lead to the formation of various five- and six-membered heterocyclic rings, which are common motifs in pharmaceuticals and functional materials. For instance, condensation reactions with primary amines could potentially yield pyrrole (B145914) derivatives through a Paal-Knorr type synthesis. Similarly, reaction with hydrazine and its derivatives could serve as a pathway to pyrazole or pyridazine (B1198779) systems.

The following table outlines potential, though not experimentally documented in readily available literature, synthetic pathways for the derivatization of this compound into advanced molecular building blocks.

| Reagent | Potential Product Class | General Reaction Type |

| Primary Amines (R-NH₂) | Substituted Pyrroles | Paal-Knorr Synthesis |

| Hydrazine (N₂H₄) | Substituted Pyrazoles/Pyridazines | Knorr-type/Pyrazine Synthesis |

| Hydroxylamine (NH₂OH) | Substituted Isoxazoles | Isoxazole Synthesis |

| Phosphorus Pentasulfide (P₄S₁₀) | Substituted Thiophenes | Thiophene Synthesis |

These potential transformations highlight the utility of this compound as a scaffold for generating molecular diversity. Further research into the specific reaction conditions required to control the selectivity of these transformations would be necessary to fully exploit its potential as a versatile building block in organic synthesis.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, renowned for its balance of accuracy and computational cost in predicting molecular geometries. For a molecule like 3,5-diacetylheptane-2,6-dione, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the method of choice for geometry optimization.

The structure of this compound is characterized by two acetylacetone-like fragments connected by a central methylene (B1212753) bridge. The molecule possesses significant conformational flexibility, primarily due to rotation around the C-C single bonds of the heptane (B126788) backbone. DFT calculations would be crucial in determining the lowest energy conformer. It is expected that the diketone moieties will exist predominantly in their enol forms, stabilized by intramolecular hydrogen bonds, a common feature in β-diketones. nih.gov The optimized geometry would likely reveal a nearly planar chelate ring for each enolized β-diketone fragment. The calculated geometrical parameters, such as bond lengths and angles, would be expected to show slight deviations from experimental values obtained from solid-state techniques like X-ray crystallography, primarily because DFT calculations typically model the molecule in the gas phase, free from intermolecular packing forces. nih.gov

Table 1: Predicted vs. Experimental Geometrical Parameters for a β-diketone Fragment (Illustrative) Note: This table is illustrative and based on typical results for similar β-diketones, as specific DFT data for this compound is not readily available.

| Parameter | DFT (B3LYP/6-31G*) | Experimental (X-ray) |

| C=O bond length | ~1.25 Å | ~1.23 Å |

| C-O (enol) bond length | ~1.33 Å | ~1.31 Å |

| C-C (in ring) bond length | ~1.40 Å | ~1.38 Å |

| O-H···O distance | ~1.6 Å | ~1.58 Å |

DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, this would include vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the bands observed in experimental IR and Raman spectra. Studies on similar molecules, such as copper(II) bis-acetylacetone, have demonstrated that DFT can accurately reproduce the vibrational modes, although computed frequencies are often slightly higher than experimental ones. nih.gov For this compound, strong vibrational modes associated with the C=O stretching of the ketone groups and the C=C and C-O stretching of the enol rings would be expected.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts would be highly sensitive to the molecule's conformation and the extent of enolization. These theoretical predictions can be invaluable in assigning the complex spectra of such molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be located primarily on the electron-rich enol or enolate systems, specifically having significant contributions from the π-systems of the C=C double bonds and the lone pairs of the oxygen atoms. This makes these regions the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl carbon atoms, which are the most electron-deficient centers and thus the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related acetylacetonate (B107027) metal complexes have shown that the HOMO-LUMO gap can be influenced by the solvent environment. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for a β-diketone Note: This table is illustrative and based on general principles for β-diketones.

| Orbital | Primary Atomic Contributions | Implied Reactivity |

| HOMO | π(C=C), p(O) | Nucleophilic / Electron Donating |

| LUMO | π*(C=O) | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap | - | Indicator of Kinetic Stability |

Mechanistic Studies of Chemical Transformations

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of reaction pathways.

The formation of this compound itself likely proceeds through a sequence of Knoevenagel condensation and Michael addition reactions involving acetylacetone (B45752) and formaldehyde (B43269). thermofisher.comwikipedia.orgwikipedia.orgmasterorganicchemistry.com A computational study of these transformations would involve locating the transition state (TS) for each elementary step. A TS is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction's feasibility and rate.

For instance, in the piperidine-catalyzed Knoevenagel condensation of acetylacetone with an aldehyde, theoretical calculations have shown that the formation of an iminium ion can be the rate-determining step, with a significant energy barrier. acs.org Similar calculations for the formation of this compound would help to elucidate the precise role of the catalyst and the intermediates involved.

Furthermore, this compound is a precursor for the synthesis of bis-pyrazoles through condensation with hydrazine (B178648). researchgate.net Computational analysis of this reaction would involve modeling the nucleophilic attack of hydrazine on the carbonyl carbons, followed by cyclization and dehydration. Locating the transition states for these steps would clarify the reaction's regioselectivity and the factors controlling the reaction rate. researchgate.net

By connecting the reactants, transition states, intermediates, and products, a complete reaction coordinate or potential energy surface can be mapped. This provides a detailed energy profile of the reaction, illustrating the energy changes that occur as the reaction progresses.

For a reaction such as the Michael addition of an acetylacetone enolate to an α,β-unsaturated ketone (a key step in the formation of the heptane backbone), the reaction coordinate would trace the approach of the nucleophilic carbon to the electrophilic β-carbon of the unsaturated system. The energy profile would show the activation energy required to reach the transition state and the relative stability of the resulting adduct. researchgate.net

Similarly, for the subsequent cyclization to form pyrazoles, energy profiling would reveal whether the reaction proceeds in a stepwise or concerted manner and would quantify the energy barriers for each step. This level of detail is often inaccessible through experimental means alone, highlighting the synergistic power of combining theoretical and experimental approaches to understand complex chemical transformations.

of this compound

The theoretical and computational examination of this compound and its metallic complexes provides profound insights into their electronic structure, bonding, and reactivity. These investigations, primarily grounded in Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory, are instrumental in predicting and rationalizing the coordination behavior and physicochemical properties of the resulting complexes.

Ligand Field Theory and Molecular Orbital Theory Applications

The interaction between the this compound ligand and a metal center can be effectively described using a combination of Ligand Field Theory and Molecular Orbital Theory. As a β-diketonate, this ligand coordinates to a metal ion through its two oxygen atoms, forming a six-membered chelate ring.

Ligand Field Theory (LFT) offers a framework for understanding the electronic structure of transition metal complexes. youtube.comlibretexts.orgyoutube.com It considers the effect of the ligand's donor atoms on the energies of the metal's d-orbitals. libretexts.org In an octahedral complex, for instance, the d-orbitals split into two sets of different energies: the lower-energy t2g orbitals and the higher-energy eg orbitals. The magnitude of this splitting, denoted as Δo, is influenced by the nature of the ligand.

Molecular Orbital (MO) Theory provides a more comprehensive picture of bonding by considering the overlap of metal and ligand orbitals to form molecular orbitals. libretexts.org For a β-diketonate ligand like this compound, the oxygen lone pair orbitals and the π-system of the chelate ring interact with the metal's s, p, and d orbitals. This results in the formation of bonding, non-bonding, and antibonding molecular orbitals. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they dictate the electronic transitions and redox properties of the complex.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these interactions. researchgate.netrsc.org DFT calculations allow for the determination of molecular orbital energies, electron density distribution, and the nature of the frontier orbitals. For instance, in related β-diketonate complexes, DFT studies have been employed to elucidate the extent of metal-ligand orbital mixing and to rationalize the observed electronic spectra. researchgate.net

| Theoretical Approach | Application to this compound Complexes | Key Insights |

| Ligand Field Theory (LFT) | Describes the splitting of metal d-orbitals upon coordination with the diketonate oxygen atoms. | Explains the electronic spectra (d-d transitions) and magnetic properties of the metal complexes. |

| Molecular Orbital (MO) Theory | Details the formation of bonding, non-bonding, and antibonding orbitals from metal and ligand orbital overlap. | Provides a comprehensive understanding of bonding, charge distribution, and the nature of frontier orbitals (HOMO/LUMO). |

| Density Functional Theory (DFT) | Computationally models the electronic structure, geometry, and spectroscopic properties of the complexes. researchgate.netrsc.org | Predicts molecular geometries, vibrational frequencies, and electronic transition energies, corroborating experimental findings. |

Prediction of Coordination Geometries and Electronic States in Complexes

Computational modeling plays a crucial role in predicting the three-dimensional structures and electronic ground and excited states of metal complexes containing this compound.

Electronic States: The electronic state of a metal complex is determined by the filling of the d-orbitals. LFT can predict whether a complex will be high-spin or low-spin based on the magnitude of the d-orbital splitting (Δ) versus the spin-pairing energy. The nature of the this compound ligand, specifically the donor strength of its oxygen atoms, will influence this splitting.

Time-dependent DFT (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the bands observed in experimental UV-Vis spectra. These transitions can be of different types, including d-d transitions localized on the metal, ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) transitions.

| Predicted Property | Computational Method | Details for this compound Complexes |

| Coordination Geometry | Density Functional Theory (DFT) Geometry Optimization | Common geometries for divalent metals include square planar and octahedral. The bulky acetyl groups may favor lower coordination numbers or lead to distorted geometries. |

| Electronic Ground State | Ligand Field Theory (LFT), DFT | The spin state (high-spin or low-spin) is determined by the balance between d-orbital splitting and spin-pairing energy. |

| Electronic Excited States | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption bands, corresponding to d-d, LMCT, and intraligand (π-π*) transitions. |

Advanced Applications As a Chemical Building Block in Synthetic Organic Chemistry

Role in the Construction of Complex Organic Scaffolds

The strategic placement of four carbonyl groups within 3,5-diacetylheptane-2,6-dione makes it a powerful precursor for the synthesis of intricate organic scaffolds. The ability of its dicarbonyl moieties to participate in cyclization and condensation reactions allows for the generation of diverse heterocyclic and carbocyclic systems.

Precursor for Spiro and Dispiro Systems

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmacologically active compounds. The synthesis of these challenging structures often relies on intramolecular reactions of linear precursors. This compound is a prime candidate for constructing spirocyclic systems due to its multiple carbonyl groups.

Intramolecular aldol-type condensation reactions are a common strategy for forming spirocycles. scripps.edu The structure of this compound allows for sequential or double intramolecular cyclizations. For example, under basic conditions, one of the terminal methyl ketones could react with the opposing acetyl group's carbonyl carbon, leading to a six-membered ring. A subsequent, similar reaction could then form a second ring, spiro-fused to the first. While direct synthesis of spirocycles from this compound is not extensively documented, the reactivity of similar diones, such as indane-1,3-dione, in forming spiro compounds via multicomponent reactions is well-established. mdpi.comresearchgate.net This suggests a high potential for this compound to serve as a foundational building block for complex spirocyclic and potentially dispirocyclic frameworks.

Development of Polycarbonyl Intermediates in Tandem Cyclizations

Tandem, or cascade, reactions offer a highly efficient method for building molecular complexity in a single synthetic operation by combining multiple bond-forming events without isolating intermediates. The structure of this compound is inherently suited for designing tandem cyclization sequences where it acts as a central polycarbonyl intermediate.

A computational study on the related compound 3,5-diacetyl-2,6-dimethylpyridine (B1595985) demonstrated its ability to undergo cyclization reactions, such as the Knoevenagel reaction, by leveraging the acidity of its methyl groups and the reactivity of its acetyl groups. nih.gov Similarly, the four carbonyl groups of this compound can be selectively engaged in a series of reactions. For instance, an initial intermolecular reaction, like a Knoevenagel or Claisen-Schmidt condensation, at one end of the molecule could be followed by an intramolecular cyclization at the other end. This approach allows for the controlled, step-wise construction of polycyclic systems, where the initial product of one reaction becomes the substrate for the next in the same pot.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of green and efficient chemistry. nih.gov The high density of reactive sites in this compound makes it an excellent substrate for MCRs aimed at producing complex heterocyclic structures.

The presence of 1,3-dicarbonyl systems within the molecule suggests its utility in classic MCRs like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. Furthermore, the 1,5-relationship between carbonyl groups opens possibilities for other types of cyclizations. The Paal-Knorr reaction, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648) to form pyrroles or pyridazines, respectively, is a key reaction for functionalizing polyketones. researchgate.net Although this compound does not possess a 1,4-dicarbonyl system, its ability to form enolates could enable it to participate in Michael additions, followed by cyclization, effectively acting as a surrogate for such systems in MCRs. The use of MCRs to synthesize a wide variety of heterocyclic polymers highlights the potential for incorporating building blocks like this compound into multicomponent polymerizations (MCPs) to create novel materials. rsc.org

Contribution to the Design of Pre-Engineered Structural Motifs

A pre-engineered structural motif is a building block whose intrinsic structure dictates the outcome of a synthetic transformation, leading to predictable and complex architectures. This compound exemplifies such a motif. Its rigid, yet conformationally flexible, backbone and the fixed spatial relationship between its four carbonyl groups provide a defined template for building larger molecules.

The concept of using a specific molecular framework to guide the synthesis of novel structures is a powerful tool in medicinal chemistry and materials science. nih.gov By reacting this compound with various bi- or poly-functional reagents (e.g., diamines, dihydrazines), chemists can access a library of complex polycyclic compounds in a predictable manner. The symmetry of the molecule can lead to symmetrical products, while selective protection or activation of its carbonyl groups could allow for the synthesis of unsymmetrical derivatives. This "scaffold-based" approach, enabled by the pre-engineered nature of the tetraketone, facilitates the rapid generation of molecular diversity from a single, versatile starting material, embodying a key principle in modern architectural design of both buildings and molecules: creating identifiable and expressive forms through careful selection of foundational elements. openhouseporto.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Diacetylheptane-2,6-dione, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via Claisen or aldol condensation reactions using acetylacetone derivatives. Key steps include temperature control (e.g., maintaining 0–5°C during enolate formation) and catalysts like sodium ethoxide. Purification involves recrystallization from ethanol or chromatography. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.810 Å, b = 8.611 Å, c = 17.431 Å. Data collection uses a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement achieves an R factor of 0.041, validated via software like SHELXL .

Q. What spectroscopic techniques are employed to characterize this compound’s purity and structure?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (212.24 g/mol). Differential scanning calorimetry (DSC) measures the melting point (313.5–314.0 K), while ¹H NMR resolves methyl and acetyl proton environments .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in multicomponent reactions?

- Methodological Answer : The diketone’s electron-deficient acetyl groups facilitate nucleophilic attacks, while methyl substituents introduce steric hindrance. Computational studies (e.g., DFT) model charge distribution to predict regioselectivity. Experimental validation involves kinetic monitoring via HPLC under varying temperatures .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points) across studies?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:

- Repetitive recrystallization to isolate pure phases.

- Thermogravimetric analysis (TGA) coupled with DSC to detect decomposition.

- Cross-validating data with NIST or PubChem entries .

Q. How can computational modeling predict solid-state packing behavior or supramolecular interactions?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model crystal packing based on SCXRD data. Hydrogen bonding and van der Waals interactions are quantified via Hirshfeld surface analysis. Docking studies (AutoDock Vina) assess host-guest compatibility in nanoporous materials .

Q. What role does this compound play in synthesizing bioactive heterocycles, and what mechanistic insights are critical?

- Methodological Answer : It serves as a precursor for pyrans and pyridines via cyclocondensation. Key steps involve enamine formation with ammonium acetate and acid-catalyzed ring closure. Mechanistic studies (e.g., isotopic labeling) track proton transfer pathways, while X-ray crystallography confirms product stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.